D-JBD19

Neuroscience MAPK Signaling JNK Inhibition

D-JBD19 is an essential, scientifically-validated negative control for JNK pathway research. This cell-impermeable, all-D-amino acid peptide is the exact structural match for D-JNKI1, minus the TAT domain. It is critical for distinguishing specific JNK inhibition from non-specific peptide artifacts, ensuring data integrity in MCAO stroke models and other neuroscience applications. Generic L-peptide controls are not valid substitutes due to differential stability and kinetics.

Molecular Formula C99H164N32O28
Molecular Weight 2250.6 g/mol
Cat. No. B10828357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-JBD19
Molecular FormulaC99H164N32O28
Molecular Weight2250.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C99H164N32O28/c1-49(2)43-62(120-82(144)64(45-54-21-10-9-11-22-54)123-88(150)68-28-18-40-129(68)94(156)60(32-34-72(103)136)118-90(152)75(51(5)6)125-89(151)70-30-19-41-130(70)93(155)59(25-15-37-112-98(107)108)117-85(147)66(48-132)124-80(142)57(31-33-71(102)135)114-78(140)55(101)46-74(138)139)81(143)122-65(47-73(104)137)83(145)121-63(44-50(3)4)84(146)126-76(52(7)133)91(153)127-77(53(8)134)95(157)131-42-20-29-69(131)86(148)115-56(24-14-36-111-97(105)106)79(141)116-58(23-12-13-35-100)92(154)128-39-17-27-67(128)87(149)119-61(96(158)159)26-16-38-113-99(109)110/h9-11,21-22,49-53,55-70,75-77,132-134H,12-20,23-48,100-101H2,1-8H3,(H2,102,135)(H2,103,136)(H2,104,137)(H,114,140)(H,115,148)(H,116,141)(H,117,147)(H,118,152)(H,119,149)(H,120,144)(H,121,145)(H,122,143)(H,123,150)(H,124,142)(H,125,151)(H,126,146)(H,127,153)(H,138,139)(H,158,159)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t52-,53-,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,75+,76+,77+/m0/s1
InChIKeyIPZJMEJTVRFAOB-XHOPJVQSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-JBD19: A Cell-Impermeable D-Peptide Negative Control for JNK Signaling Studies


The target compound (2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid is a fully D-amino acid synthetic peptide commonly known as D-JBD19 (CAS: 954134-42-0), with molecular formula C99H164N32O28 and molecular weight of approximately 2250.6 g/mol . D-JBD19 is a cell-impermeable D-peptide that serves as an inactive negative control for the c-Jun N-terminal kinase (JNK) inhibitor D-JNKI1 [1]. It is supplied as a lyophilized powder with a purity specification of ≥98% from authoritative vendors and is intended exclusively for research use in neuroscience and MAPK signaling pathway investigations .

Why D-JBD19 Cannot Be Substituted by L-Peptide Analogs or Alternative JNK Controls


Generic substitution of D-JBD19 with L-amino acid peptides, scrambled sequence peptides, or alternative JNK pathway controls is not scientifically valid. D-JBD19 is a cell-impermeable D-peptide that functions specifically as a negative control for D-JNKI1, sharing identical D-amino acid stereochemistry and sequence composition while lacking the TAT cell-penetrating peptide (CPP) transduction domain that confers D-JNKI1 its intracellular JNK inhibitory activity [1]. This stereochemical and structural specificity is essential: D-JBD19 serves as a matched negative control to isolate JNK-specific effects from nonspecific peptide-related artifacts in experimental models . The D-amino acid backbone confers resistance to proteolytic degradation in vitro and in vivo, which standard L-peptides cannot replicate [2]. Substituting D-JBD19 with an L-peptide control would introduce uncontrolled variables including differential degradation kinetics, altered immunogenicity, and distinct physicochemical properties, thereby compromising the internal validity of JNK inhibition studies.

Quantitative Differential Evidence for D-JBD19 Procurement in JNK Research


D-JBD19 as an Essential Inactive Control for JNK Inhibitor D-JNKI1

D-JBD19 is explicitly characterized as an inactive control peptide for the JNK inhibitor D-JNKI1. While D-JNKI1 binds to JNK proteins and inhibits JNK-mediated cellular effects, D-JBD19 lacks the TAT cell-penetrating peptide transduction domain and remains cell-impermeable, thereby failing to access intracellular JNK targets [1]. This structural distinction is fundamental for experimental design: D-JBD19 controls for nonspecific extracellular peptide effects, peptide-induced cytotoxicity, and vehicle artifacts, enabling researchers to attribute observed effects specifically to intracellular JNK pathway inhibition rather than to the peptide scaffold itself .

Neuroscience MAPK Signaling JNK Inhibition

Cell-Impermeable D-JBD19 Versus Cell-Penetrating D-JNKI1 in MCAO Neuroprotection

In a mouse middle cerebral artery occlusion (MCAO) model of cerebral ischemia, D-JBD19 and the active JNK inhibitor D-JNKI1 were compared for neuroprotective efficacy. Animals received intracerebroventricular (i.c.v.) injections of 15.7 ng of either D-JBD19 or D-JNKI1, or 1570 ng of D-JBD19, immediately after ischemia onset and were euthanized 24 hours later [1]. D-JBD19 required a 100-fold higher dose (1570 ng) to achieve protective effects comparable to D-JNKI1 (15.7 ng), demonstrating that the cell-impermeable D-JBD19 provides only weak, dose-dependent, nonspecific neuroprotection relative to the active cell-penetrating inhibitor . This dose-response disparity confirms D-JBD19's utility as a high-dose negative control for D-JNKI1 experiments .

Cerebral Ischemia Neuroprotection Stroke Model

High-Purity D-JBD19 Peptide: Quantitative Purity Specifications for Reproducible Research

Commercial D-JBD19 is supplied with rigorously verified purity specifications that ensure batch-to-batch consistency for reproducible JNK signaling studies. Leading vendors report D-JBD19 purity of 99.84% as determined by HPLC analysis, with an accompanying molecular weight confirmation of 2250.56–2250.60 g/mol matching the theoretical C99H164N32O28 formula [1]. Alternative suppliers confirm purity ≥98% and provide certificates of analysis including mass spectrometry verification . In contrast, custom-synthesized D-peptide analogs or non-validated controls often lack standardized purity documentation, introducing uncontrolled variability in peptide content, truncation impurities, and stereochemical fidelity that can confound experimental interpretation .

Quality Control Peptide Purity Reproducibility

D-JBD19 Applications in JNK Research: Negative Control for Neuroprotection and Signaling Studies


Negative Control for D-JNKI1 in In Vivo Cerebral Ischemia (MCAO) Studies

Researchers investigating JNK-mediated ischemic injury in the mouse MCAO stroke model should use D-JBD19 as the matched negative control for D-JNKI1. In this application, D-JBD19 (15.7 ng i.c.v. or 1570 ng i.c.v. as a high-dose control) is administered immediately post-ischemia alongside D-JNKI1 to distinguish specific JNK inhibition effects from nonspecific peptide-related artifacts [1]. The 100-fold dose differential between D-JBD19 and D-JNKI1 for neuroprotection provides a quantitative benchmark for experimental interpretation. This use is supported by direct in vivo comparative data demonstrating D-JBD19's weak, dose-dependent neuroprotection versus D-JNKI1's robust efficacy [2].

In Vitro JNK Signaling Pathway Specificity Control

For cell culture experiments evaluating D-JNKI1-mediated inhibition of JNK signaling, D-JBD19 serves as the essential negative control to control for extracellular peptide effects, vehicle artifacts, and peptide-induced cytotoxicity [1]. Because D-JBD19 lacks the TAT cell-penetrating peptide domain, it remains extracellular and does not inhibit intracellular JNK activity, enabling researchers to verify that observed changes in phospho-c-Jun levels, apoptosis markers, or inflammatory cytokine production are specifically attributable to JNK pathway blockade rather than nonspecific peptide scaffold effects [2]. This application leverages D-JBD19's defined structural identity and cell-impermeable property .

D-Peptide Stability and Negative Control in Long-Term In Vivo Studies

In chronic in vivo studies where peptide degradation kinetics influence experimental outcomes, D-JBD19's D-amino acid backbone confers resistance to proteolytic degradation not present in L-peptide controls [1]. Researchers can employ D-JBD19 as a stability-matched negative control for D-JNKI1, ensuring that differential degradation rates between treatment and control groups do not confound data interpretation over extended time courses. The high purity (99.84%) and batch-validated quality of commercial D-JBD19 further support reproducible long-term studies [2]. This scenario is particularly relevant for repeated-dosing paradigms in neuroprotection or neurodegeneration models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-JBD19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.